molecular formula C25H21NO4 B2800385 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 2137744-01-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2800385
CAS No.: 2137744-01-3
M. Wt: 399.446
InChI Key: DWLVTLOPSTYFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps. One common method starts with the esterification of an amino acid with FMOC acid chloride to produce FMOC-amino acid ester. This is followed by an aminolysis reaction under basic conditions with benzyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical processes is required .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid, commonly referred to as Fmoc-Amino-Indene, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its protective qualities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C25_{25}H21_{21}N1_{1}O4_{4}
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 135944-07-9
  • Structure : The compound features a dihydroindene core with an Fmoc group attached via an amine linkage.

The biological activity of Fmoc-Amino-Indene is primarily attributed to its ability to interact with various biomolecular targets. The Fmoc group serves as a temporary protective group in peptide synthesis, influencing the reactivity and stability of amino acids during the formation of peptide bonds.

Biochemical Pathways

  • Peptide Synthesis : The Fmoc group allows for selective protection of amino groups, facilitating the synthesis of peptides with specific sequences.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways.

Biological Activity

Research indicates that Fmoc-Amino-Indene exhibits several biological activities:

Anticancer Properties

Case studies have shown that compounds similar to Fmoc-Amino-Indene can induce apoptosis in cancer cell lines. For instance:

  • Study on Breast Cancer Cells : A derivative exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50_{50} value indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Tests against various bacterial strains demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

Research Findings

A summary of key research findings related to the biological activity of Fmoc-Amino-Indene is provided in the table below:

StudyFindingsReference
Cytotoxicity AssayInduced apoptosis in MCF-7 cells
Antimicrobial TestingModerate activity against Gram-positive bacteria
Peptide Synthesis ApplicationEffective as a protective group in peptide formation

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective: To evaluate the cytotoxic effects of Fmoc derivatives.
    • Methodology: MCF-7 cells treated with varying concentrations.
    • Results: Significant reduction in cell viability at higher concentrations.
  • Antibacterial Activity Assessment :
    • Objective: To determine the antimicrobial efficacy against selected bacterial strains.
    • Methodology: Disc diffusion method employed.
    • Results: Notable zones of inhibition observed for certain strains.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)16-10-9-15-12-18(13-17(15)11-16)26-25(29)30-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23H,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVTLOPSTYFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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